

KCl extended release dissolution profile matching

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Compound Focus: Potassium Chlorite

CAS No.: 14314-27-3

Cat. No.: S655170

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KCl Extended-Release Tablet Specifications

The following table summarizes core data from the official drug label for Potassium Chloride Extended-Release Tablets, which is fundamental for establishing dissolution test specifications [1].

| Property | Specification |
|--------------------------|--|
| Available Strengths | 600 mg (8 mEq), 750 mg (10 mEq) |
| Administration | Oral; swallow whole without crushing, chewing, or sucking |
| Inactive Ingredients | Colloidal silicon dioxide, ethyl cellulose, isopropyl alcohol, magnesium stearate, polyethylene glycol, polyvinyl alcohol, stearic acid, talc, titanium dioxide. |
| Common Adverse Reactions | Nausea, vomiting, flatulence, abdominal pain/discomfort, diarrhea |

Solubility Data & Experimental Protocols

Understanding KCl solubility in various solvents is crucial for developing dissolution media. Below is experimental data measured using a laser monitoring technique [2].

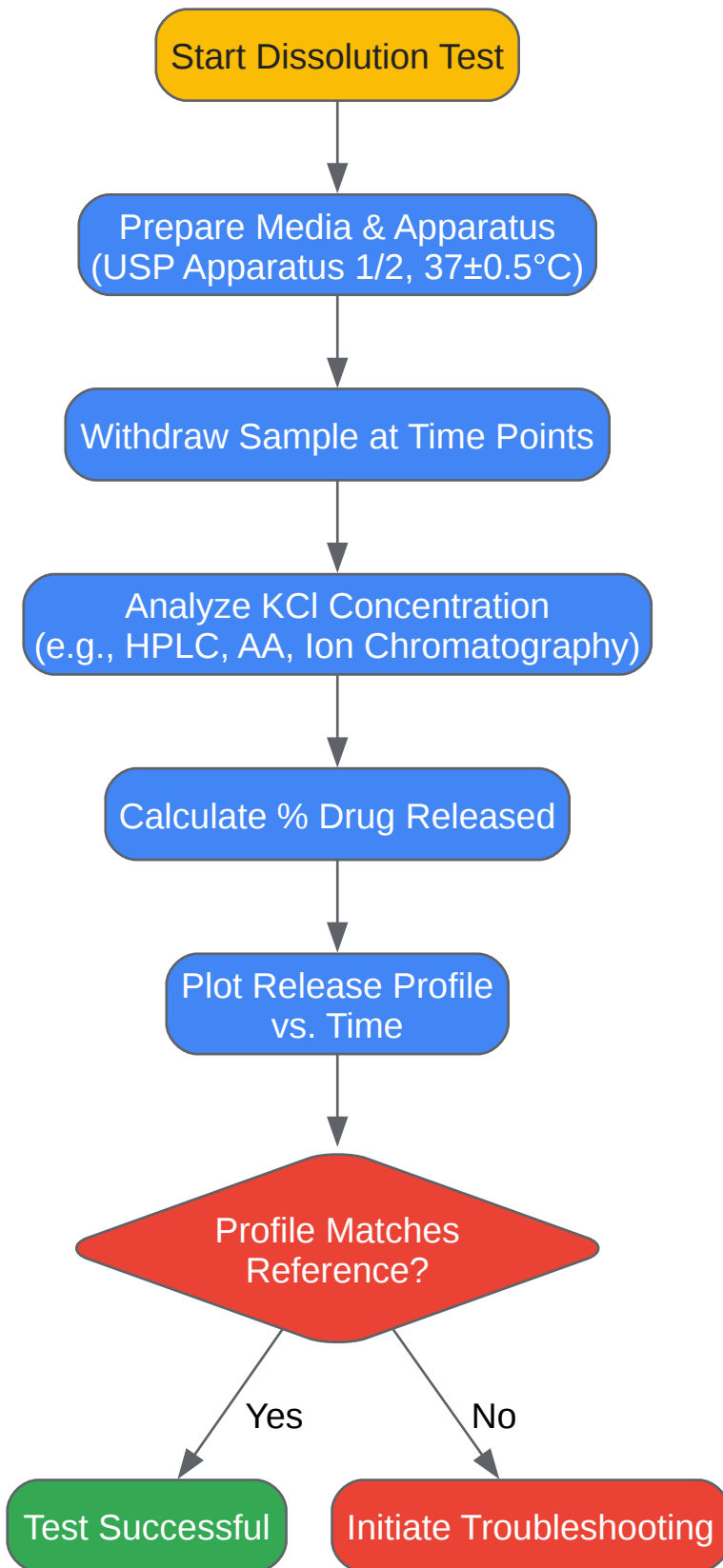
| Solvent | Temperature (°C) | Solubility (Experimental Data) |
|------------------|------------------|---------------------------------|
| 1-Propanol | 293.15 - 313.15 | Measured (See study for values) |
| 2-Propanol | 293.15 - 313.15 | Measured (See study for values) |
| 1-Butanol | 293.15 - 313.15 | Measured (See study for values) |
| Acetonitrile | 293.15 - 313.15 | Measured (See study for values) |
| Propylene Glycol | 293.15 - 313.15 | Measured (See study for values) |

Experimental Protocol for Solubility Measurement [2]:

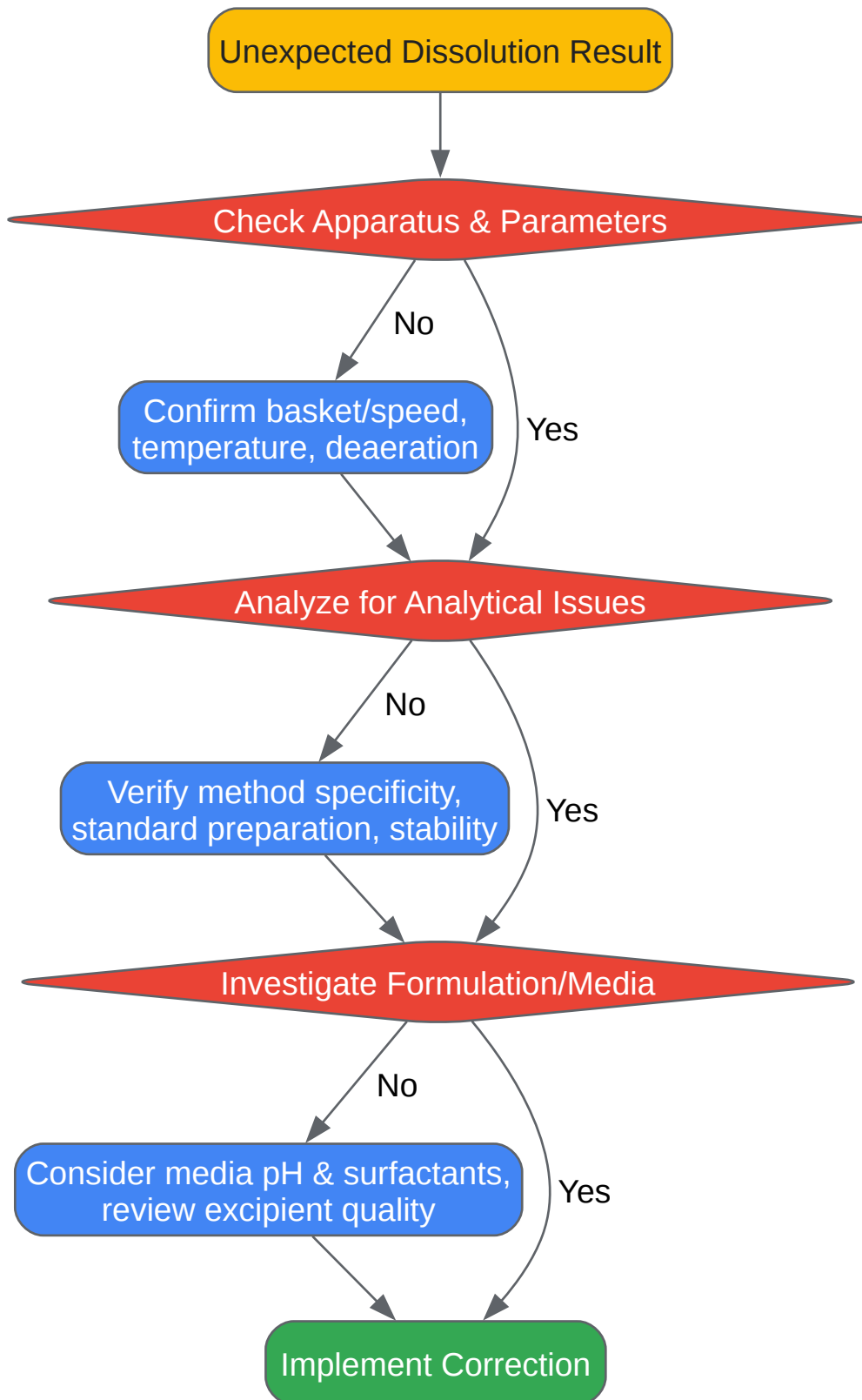
- **Method:** Laser monitoring-based technique.
- **Procedure:** The solubility of NaCl and KCl was determined by measuring the transmission of a laser beam through a saturated solution maintained at constant temperature with continuous stirring. The point at which the laser signal stabilizes indicates the saturation concentration.
- **Data Correlation:** The generated solubility data were correlated with mathematical models (e.g., the van't Hoff equation). The accuracy of the models was evaluated using mean relative deviations.
- **Thermodynamic Analysis:** Apparent thermodynamic parameters of dissolution (e.g., Gibbs free energy, enthalpy, entropy) were studied according to the van't Hoff and Gibbs equations.

Dissolution Profile Workflows

The following Graphviz diagrams outline logical workflows for standard and alternative dissolution testing, incorporating troubleshooting decision points.



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Frequently Asked Questions

Q1: What are the critical quality attributes (CQAs) for KCl extended-release tablets? The key CQAs are the **drug release profile** over time and the **total drug content**. The release should be controlled and sustained, matching the desired profile to ensure therapeutic efficacy and safety [1].

Q2: Our dissolution results show high variability. What could be the cause? High variability can stem from several factors:

- **Apparatus Issues:** Improper calibration of the dissolution apparatus (e.g., basket wobble, inaccurate rotation speed, temperature deviations).
- **Media Deaeration:** Inadequate deaeration of the dissolution medium can lead to air bubbles clinging to the tablet or apparatus, altering the surface area and release rate.
- **Analytical Errors:** Inconsistencies in sample withdrawal, filtration, or analysis (e.g., pipetting errors, unstable analytical readings).

Q3: The dissolution rate is slower than specified. How can we investigate this?

- **Review Formulation:** Check the quality and particle size of the rate-controlling polymer (e.g., ethyl cellulose). A change in vendor or batch could affect release.
- **Media Properties:** Ensure the dissolution medium's pH and surface tension (e.g., lack of required surfactants) are according to specifications. The official label emphasizes that the tablet should be taken with a glass of water or other liquid, hinting at the importance of the liquid environment [1].
- **Tablet Integrity:** Investigate if the tablets are manufactured to the correct hardness and density, as over-compression can slow down drug release.

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References

1. DailyMed - POTASSIUM CHLORIDE EXTENDED ... RELEASE [dailymed.nlm.nih.gov]
2. Modeling and Experimental Measurement of NaCl and KCl Solubility... [link.springer.com]

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